
PF-573228
Overview
Description
PF-573228 is a potent, ATP-competitive inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase critical for integrin and growth factor signaling. It binds to the ATP-binding pocket of FAK, inhibiting its autophosphorylation at Tyr397 (a key activation site) and downstream signaling . Preclinical studies demonstrate its efficacy in suppressing FAK-dependent processes such as cell migration, adhesion, and survival across diverse pathologies, including cancer, cardiac fibrosis, and ectopic bone formation . Notably, this compound exhibits dose-dependent effects on FAK phosphorylation (IC₅₀: 30–100 nM in cells) and has been validated in multiple cancer models (e.g., glioblastoma, breast, and non-small cell lung cancer) . Unlike some FAK inhibitors, it induces senescence in glioblastoma cells via p62 repression and p27 stabilization, in addition to apoptosis in colorectal and vascular smooth muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-573228 typically involves multi-step organic reactions. The key steps include the formation of the quinolinone core, introduction of the trifluoromethyl group, and attachment of the methylsulfonyl group. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
PF-573228 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinone core or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Pancreatic Cancer
Recent studies have demonstrated that PF-573228 effectively inhibits growth and anchorage-independent colony formation in pancreatic cancer cells. Treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent for pancreatic ductal adenocarcinoma (PDAC). The compound was shown to decrease tumor organoid size and increase cell death in 3D tumor models derived from genetically engineered mouse models .
Glioblastoma
In glioblastoma research, this compound has been shown to induce a senescence-like state in cancer cells. Treatment with concentrations as low as 10 µM resulted in decreased FAK activity and significant reductions in cell viability. Clonogenic assays indicated a 70% decrease in colony formation following treatment with this compound . These findings suggest that FAK inhibition could be a promising strategy for treating aggressive brain tumors.
Lung Cancer
This compound has also been investigated for its effects on lung cancer cell lines. In studies involving A549 and H460 cells, treatment with 10 µM this compound halted cell cycle progression at the G2/M transition and led to significant reductions in cyclin B1 levels, a key regulator of the cell cycle. The compound's ability to induce nuclear deformities further underscores its potential as an anti-cancer agent .
Comparative Efficacy
The efficacy of this compound compared to other FAK inhibitors has been documented in several studies. Its IC50 values range from 4 nM for FAK activity suppression to 30–100 nM for phosphorylation inhibition at Tyr397. In contrast, other compounds such as VS-6062 and VS-6063 have been developed based on structural modifications of this compound, showing varying degrees of potency against different cancer types .
Compound | Target Activity (IC50) | Cancer Type |
---|---|---|
This compound | 4 nM (FAK), 30–100 nM (Tyr397) | Pancreatic, Glioblastoma, Lung |
VS-6062 | Varies | Various |
VS-6063 | Varies | Various |
Case Study 1: Pancreatic Cancer Treatment
A study utilized this compound on PDAC cell lines and observed a marked decrease in cell viability and tumor growth metrics when treated with the compound. The results indicated that FAK inhibition could be leveraged for therapeutic strategies against pancreatic cancer .
Case Study 2: Glioblastoma Cell Senescence
In glioblastoma cells treated with this compound, researchers noted a significant increase in senescence-associated β-galactosidase activity, suggesting that FAK inhibition could induce cellular senescence as a mechanism to limit tumor growth .
Mechanism of Action
The mechanism of action of PF-573228 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Selectivity and Mechanism of Action
PF-573228 distinguishes itself from other FAK inhibitors through its ATP-competitive mechanism and broad-spectrum activity. Key comparisons include:
Compound | Mechanism | Key Targets/Effects | IC₅₀ (μM) in NSCLC* |
---|---|---|---|
This compound | ATP-competitive FAK inhibitor | Inhibits FAK Tyr397 phosphorylation; induces senescence (p27/p62) and apoptosis | ~1.0–2.0 |
Y15 | FAK-Y397 site inhibitor | Blocks FAK autophosphorylation; more potent in reducing lung cancer cell viability | ~0.5–1.5 |
PF-562271 | ATP-competitive FAK/Pyk2 inhibitor | Dual FAK/Pyk2 inhibition; similar apoptosis induction to this compound | ~1.2–2.5 |
TAE-226 (NVP-TAE226) | Dual FAK/IGF-1R inhibitor | Broader kinase inhibition; reduces metastasis and proliferation | ~0.8–1.8 |
*Data derived from lung cancer cell viability assays .
- In colorectal cancer cells, PF-562271 and this compound showed comparable apoptosis induction (e.g., 96–98% at 50 μM in HCT116 cells) .
- Y15 : Targets the FAK-Y397 autophosphorylation site, exhibiting greater potency (lower IC₅₀) in lung cancer models than this compound .
- TAE-226 : A dual FAK/IGF-1R inhibitor with broader kinase activity, offering advantages in tumors reliant on insulin-like growth factor signaling .
Functional Outcomes in Disease Models
- Apoptosis vs. Senescence : While this compound induces apoptosis in colorectal cancer (HCT116: 96% apoptosis at 50 μM) and vascular smooth muscle cells (via Bcl-2 suppression and caspase-3 activation) , it uniquely triggers senescence in glioblastoma through p27 stabilization and p62 repression, reducing neurosphere growth by 23% . In contrast, Y15 and TAE-226 primarily promote apoptosis .
- Migration/Invasion Inhibition : this compound suppresses fibronectin-induced migration in Schwann cells and breast cancer (MDA-MB-231) by inhibiting MMP-2/9 secretion . Comparatively, PF-562271 shows similar anti-migratory effects but with Pyk2 inhibition adding mechanistic complexity .
Combination Therapy Synergy
This compound demonstrates synergistic effects with Hsp90 inhibitors (e.g., 17-AAG) in non-small cell lung cancer (NSCLC), reducing required doses by 2.3-fold (this compound) and 7.4-fold (17-AAG) while enhancing G2 arrest and apoptosis .
Key Research Findings and Controversies
- This discrepancy may arise from cell type-specific signaling or higher doses (10–50 μM) used in later work.
- Borderline Significance in Ectopic Bone Formation : this compound reduced ectopic bone volume in a murine model (p=0.0785), suggesting a trend requiring further validation .
Biological Activity
PF-573228 is a small molecule inhibitor targeting focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration. Its biological activity has been extensively studied in different cancer models and other pathological conditions.
This compound functions primarily by competing with ATP for binding to the FAK kinase domain, inhibiting its phosphorylation at key tyrosine residues (e.g., Tyr-397) and thereby disrupting FAK-mediated signaling pathways. This inhibition leads to significant downstream effects on cell cycle progression and apoptosis.
Key Findings from Research Studies
-
Cancer Cell Proliferation and Apoptosis
- In various cancer cell lines, including lung adenocarcinoma (A549) and small cell lung cancer (SCLC) models, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. For instance, treatment with 10 µM this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers across multiple studies .
- Table 1: Effects of this compound on Cancer Cell Lines
Cell Line Concentration (µM) Effect on Cell Viability Cell Cycle Arrest Phase A549 (Lung) 10 Significant decrease G2/M NCI-H82 (SCLC) 0.1 - 5 Decreased proliferation G2/M U87-MG (Glioblastoma) 10 70% reduction in colonies G2/M - Tumor Growth Inhibition
-
Inflammatory Response Modulation
- This compound has also been investigated for its role in modulating inflammatory responses. It inhibited IL-4 induced VCAM-1 expression in endothelial cells, which is crucial for eosinophil recruitment during inflammation . This suggests that this compound may have applications beyond oncology, potentially influencing conditions characterized by excessive inflammation.
Case Study: Lung Cancer Treatment
In a study examining the effects of this compound on non-small cell lung cancer (NSCLC), researchers treated A549 cells with varying concentrations of this compound. The results demonstrated that:
- At 10 µM, there was a complete cessation of cell growth.
- Flow cytometry analysis indicated a significant accumulation of cells in the G2/M phase after treatment, correlating with reduced expression of cyclin B1, a key regulator of the cell cycle .
Case Study: Pancreatic Cancer
In another investigation focused on pancreatic ductal adenocarcinoma (PDAC), this compound was administered to organoids derived from Kras;PdxCre mice. The treatment led to:
Q & A
Basic Research Questions
Q. What is the mechanistic basis of PF-573228 as a FAK inhibitor, and how does its selectivity compare to other kinases?
this compound is an ATP-competitive inhibitor targeting the FAK catalytic domain, with an IC50 of 4 nM for purified FAK. It exhibits ~50–250× selectivity over Pyk2, CDK1/7, and GSK-3β, making it a preferred tool for studying FAK-specific signaling . Methodologically, kinase profiling assays are critical to validate selectivity. For example, compare phosphorylation levels of FAK (Tyr397) versus Pyk2 (Tyr402) using Western blotting in the presence of this compound .
Q. What are recommended experimental concentrations and controls for this compound in cell-based assays?
- Concentration range : 0.1–10 µM, depending on cell type and assay duration. For FAK phosphorylation inhibition, 1–5 µM is typical .
- Controls : Include vehicle (DMSO) and positive controls (e.g., FAK siRNA or alternative inhibitors like Defactinib). Validate dose-response effects using Western blotting for FAK (pTyr397) .
- Note : Higher concentrations (e.g., 10 µM) may induce off-target effects, such as G2/M cell cycle arrest or apoptosis in sensitive cell lines (e.g., A549 lung cancer cells) .
Q. Which model systems are validated for studying this compound effects on FAK-dependent processes?
- In vitro : U937 monocytes (phagocytosis assays) , REF52 fibroblasts (adhesion dynamics) , and osteoblastic cells (mechanotransduction on titanium surfaces) .
- In vivo : Limited data exists, but murine bone marrow-derived dendritic cells (mBMDCs) treated with this compound show suppressed FAK-driven maturation .
Q. How can researchers validate FAK inhibition efficacy in their experimental systems?
- Primary method : Western blotting for FAK autophosphorylation (pTyr397) and downstream targets (e.g., paxillin pTyr31/118) .
- Functional assays :
- Migration : Transwell assays (this compound inhibits chemotaxis at 1–5 µM) .
- Adhesion turnover : Live-cell imaging of focal adhesion dynamics in fibroblasts .
Q. Can this compound be combined with other pathway inhibitors? What are key considerations?
Yes, but optimize timing and concentration. For example:
- With Wnt/β-catenin modulators : this compound alters cell polarity in lung branching morphogenesis; use sequential dosing to avoid crosstalk .
- With antioxidants (e.g., NAC) : this compound exacerbates ROS in fibrotic models; monitor redox balance via fluorescence probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s effects across different experimental conditions?
- Case study : In osteoblastic cells, this compound increased FAK expression under magnetic stimulation (MS Control) but decreased it under ultrasound (US Control) .
- Methodological adjustments :
- Replicate under standardized mechanical/chemical stimuli.
- Use phospho-specific antibodies to distinguish FAK activation (pTyr397) versus total FAK expression.
- Context matters: FAK’s role in adhesion versus migration may explain discrepancies .
Q. What explains this compound’s differential effects on phagocytosis (IgG-coated vs. oxLDL beads)?
- Key finding : this compound (5–10 µM) inhibits oxLDL bead internalization in U937 cells but not IgG-coated beads. This suggests FAK’s role depends on receptor-specific signaling (e.g., integrin vs. scavenger receptors) .
- Experimental design :
- Compare phagocytosis efficiency using flow cytometry.
- Pair with siRNA knockdown to isolate FAK’s contribution to specific pathways .
Q. How to assess this compound’s impact on FAK phosphorylation at distinct tyrosine residues (e.g., Y397 vs. Y925)?
- Approach : Use site-specific phospho-antibodies in Western blotting. For example:
- Y397 phosphorylation (autophosphorylation site) is suppressed by this compound, while Y925 (Grb2 binding site) may remain unaffected without downstream kinase inhibition .
- Validation : Transfect cells with phosphorylation-deficient FAK mutants (e.g., Y397F) to confirm functional relevance .
Q. What are the long-term consequences of FAK inhibition by this compound in cancer models?
- Observations :
- Prolonged treatment (72+ hours) induces cellular senescence in A549 lung cancer cells, linked to reduced Cyclin B1 and G2/M arrest .
- Method : Combine growth curve analysis with senescence markers (e.g., β-galactosidase staining) .
Q. How can structural insights from this compound inform the design of next-generation FAK inhibitors?
- ATP-binding pocket interactions : this compound’s pyrimidine scaffold blocks FAK’s catalytic activity. Molecular docking studies can guide modifications to enhance selectivity .
- Tool application : Use this compound as a comparator in kinase profiling to identify novel inhibitors with improved pharmacokinetics .
Properties
IUPAC Name |
6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLKTSGTIBHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469447 | |
Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869288-64-2 | |
Record name | 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869288-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-573228 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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